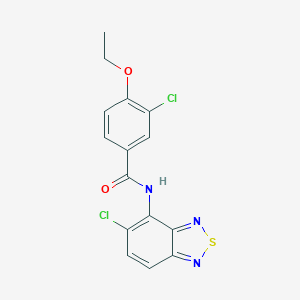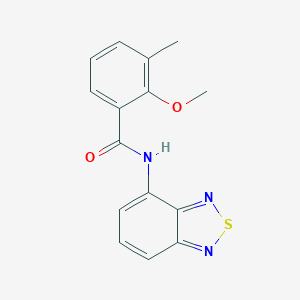![molecular formula C21H27N3O2 B251113 N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B251113.png)
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial component of B-cell receptor signaling, and its inhibition has shown promise in the treatment of various B-cell malignancies.
Wirkmechanismus
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide binds to the active site of BTK and inhibits its kinase activity, thereby blocking downstream signaling pathways involved in B-cell receptor signaling. This leads to decreased proliferation and survival of B-cells, and ultimately, apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to selectively target BTK and spare other kinases, leading to fewer off-target effects. In preclinical studies, this compound has also been shown to penetrate the blood-brain barrier, making it a potential treatment option for B-cell malignancies that involve the central nervous system. This compound has also been shown to synergize with other targeted therapies such as venetoclax, providing a potential combination therapy approach for B-cell malignancies.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has shown potent inhibition of BTK activity and downstream signaling pathways in preclinical studies, making it a valuable tool for studying B-cell receptor signaling and its role in B-cell malignancies. However, this compound has also been shown to have limited efficacy in certain B-cell malignancies, highlighting the need for further research to identify biomarkers of response and optimize treatment strategies.
Zukünftige Richtungen
For N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide research include identifying biomarkers of response, optimizing treatment strategies, and exploring combination therapies with other targeted agents. This compound may also have potential applications in other diseases such as rheumatoid arthritis and multiple sclerosis, where B-cell dysfunction is implicated. Further preclinical and clinical studies are needed to fully understand the potential of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 2-(2-methylphenoxy)acetic acid in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-(dimethylamino)pyridine). The resulting product is then purified by column chromatography to obtain this compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential therapeutic applications in B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström macroglobulinemia (WM). In preclinical studies, this compound has shown potent inhibition of BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cells. Clinical trials of this compound in patients with CLL and MCL have shown promising results, with high response rates and manageable toxicity.
Eigenschaften
Molekularformel |
C21H27N3O2 |
|---|---|
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H27N3O2/c1-3-23-12-14-24(15-13-23)19-10-8-18(9-11-19)22-21(25)16-26-20-7-5-4-6-17(20)2/h4-11H,3,12-16H2,1-2H3,(H,22,25) |
InChI-Schlüssel |
BESBTVOGMRBGNB-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Kanonische SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-3-fluorobenzamide](/img/structure/B251030.png)




![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]butanamide](/img/structure/B251040.png)
![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-chlorobenzamide](/img/structure/B251043.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-{3-[(2-chlorobenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251047.png)
![4-chloro-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B251048.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
